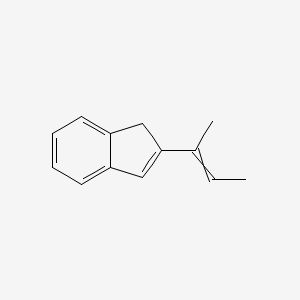
2-(But-2-en-2-yl)-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(But-2-en-2-yl)-1H-indene is an organic compound that belongs to the class of indenes Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring The specific structure of this compound includes a butenyl group attached to the second carbon of the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-2-en-2-yl)-1H-indene can be achieved through several methods. One common approach involves the reaction of indene with but-2-en-2-yl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the indene, allowing it to react with the butenyl halide to form the desired product.
Another method involves the use of palladium-catalyzed cross-coupling reactions. In this approach, indene is reacted with but-2-en-2-yl halides in the presence of a palladium catalyst and a suitable ligand. This method offers high selectivity and yields under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(But-2-en-2-yl)-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or alkanes.
Substitution: The compound can undergo electrophilic substitution reactions, where the butenyl group or the indene ring is substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, nitrating agents like nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated indenes, nitroindenes.
Scientific Research Applications
2-(But-2-en-2-yl)-1H-indene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of various indene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(But-2-en-2-yl)-1H-indene depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, participating in various transformations through its double bonds and aromatic ring. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects. The exact pathways and molecular targets involved are subject to ongoing research.
Comparison with Similar Compounds
2-(But-2-en-2-yl)-1H-indene can be compared with other similar compounds, such as:
Indene: The parent compound without the butenyl group. It has different reactivity and applications.
2-Phenyl-2-butene: A compound with a similar butenyl group but attached to a benzene ring instead of an indene ring. It has different chemical properties and reactivity.
1-((Z)-1,4-dibromobut-2-en-2-yl)adamantane: A compound with a butenyl group attached to an adamantane structure, showing different reactivity and applications.
Properties
CAS No. |
819871-45-9 |
|---|---|
Molecular Formula |
C13H14 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-but-2-en-2-yl-1H-indene |
InChI |
InChI=1S/C13H14/c1-3-10(2)13-8-11-6-4-5-7-12(11)9-13/h3-8H,9H2,1-2H3 |
InChI Key |
ODNQYHDSUZAXEG-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C1=CC2=CC=CC=C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















